Ethyl acetamidate hydrochloride

Description

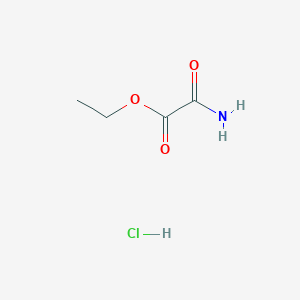

Ethyl acetamidate hydrochloride (chemical formula: C₄H₁₀ClN₂O) is a reactive alkyl amidine ester hydrochloride widely utilized in organic synthesis. It serves as a key reagent for introducing acetamidine groups into molecules, particularly in peptide modification and heterocyclic compound synthesis. For example, it reacts with liberated α-amino groups in peptides under basic conditions (triethylamine/DMF) to generate acetimidoyl-lysine residues . Its applications extend to the preparation of nonpeptide CRHR1 antagonists, where it acts as an acetamidinating agent in pyrazole derivatives . The compound’s reactivity stems from its amidine group, which facilitates nucleophilic substitutions and coupling reactions.

Properties

Molecular Formula |

C4H8ClNO3 |

|---|---|

Molecular Weight |

153.56 g/mol |

IUPAC Name |

ethyl 2-amino-2-oxoacetate;hydrochloride |

InChI |

InChI=1S/C4H7NO3.ClH/c1-2-8-4(7)3(5)6;/h2H2,1H3,(H2,5,6);1H |

InChI Key |

YJSIYYFSBCZIMG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=O)N.Cl |

Origin of Product |

United States |

Scientific Research Applications

Biochemical Research Applications

Ethyl acetamidate hydrochloride is primarily utilized in biochemical research for its ability to modify proteins and enzymes. It serves as a reagent in the preparation of amidinated forms of enzymes, such as carbonic anhydrase. This modification allows researchers to study enzyme function and mechanism in greater detail.

Case Study: Amidination of Carbonic Anhydrase

- Objective : To investigate the effects of amidination on enzyme activity.

- Method : Human erythrocyte carbonic anhydrase was chemically modified using this compound.

- Findings : The amidinated enzyme exhibited altered kinetic properties, providing insights into substrate binding and catalysis mechanisms .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential therapeutic applications, particularly in anticancer and antimicrobial research.

Anticancer Activity

- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound could induce apoptosis in breast cancer cell lines by activating caspase pathways. The compound showed significant reduction in cell viability at concentrations as low as 10 µM.

Antimicrobial Properties

- Research has indicated that this compound exhibits antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest its potential as an antimicrobial agent .

Synthesis and Chemical Reactions

This compound is also utilized as a synthetic intermediate in organic chemistry. It can participate in various chemical reactions, including the synthesis of thiazoline derivatives and other complex organic molecules.

Synthesis of Methyl 2-Methyl-2-Thiazoline-4-Carboxylate Hydrochloride

- This compound was employed in the synthesis process, showcasing its versatility as a building block for more complex structures .

Summary Table of Applications

Comparison with Similar Compounds

Structural and Functional Group Analysis

Physical Properties

- Solubility : this compound is polar and soluble in DMF and dichloromethane . Benzimidamide hydrochloride, with an aromatic ring, likely has lower solubility in polar solvents.

- Stability : Amidines like ethyl acetamidate are moisture-sensitive, requiring anhydrous conditions, similar to other hydrochloride salts (e.g., acetyl chloride ).

Key Differentiators

Functional Groups: Ethyl acetamidate’s alkyl amidine ester contrasts with aromatic amidines (benzamidine) or amino esters, leading to divergent reactivity.

Applications : Its role in peptide modification and heterocyclic synthesis is unique compared to protease inhibitors (benzamidine) or forensic standards (Ethyl 4-ANPP).

Reactivity : The unsubstituted amidine group in ethyl acetamidate allows milder reaction conditions versus chloro-substituted analogs .

Q & A

Q. How is ethyl acetamidate hydrochloride utilized in peptide modification, and what are the critical reaction parameters?

this compound is used to modify lysine residues in peptides via amidination. The process involves deprotecting the peptide (e.g., using hydrazine in DMF), followed by reaction with this compound (3 equivalents) and triethylamine (4.4 equivalents) in DMF at room temperature for 1 hour. This introduces acetimidoyl groups, altering peptide charge and stability . Key parameters include maintaining anhydrous conditions, optimizing molar ratios, and ensuring complete deprotection to avoid side reactions.

Q. What safety protocols are essential when handling this compound in laboratory settings?

Researchers must use nitrile or neoprene gloves, safety goggles, and lab coats. Engineering controls (e.g., fume hoods) are critical to minimize inhalation exposure. Emergency procedures include rinsing eyes with water for 15 minutes (remove contact lenses if present) and seeking medical attention for persistent irritation. Storage should be in a cool, dry environment, separate from incompatible reagents .

Q. What analytical techniques confirm the identity and purity of this compound post-synthesis?

Nuclear Magnetic Resonance (NMR) spectroscopy in deuterated solvents (e.g., D₂O) is standard for structural verification, with characteristic peaks for ethyl and acetamidate groups. High-Performance Liquid Chromatography (HPLC) with ≥95% purity thresholds is recommended for assessing chemical purity .

Advanced Research Questions

Q. How can reaction conditions be optimized for this compound in synthesizing 1,2,4-triazole derivatives?

In Example 1 of , this compound reacts with arylhydrazine hydrochlorides in dichloromethane (CH₂Cl₂) under basic conditions (triethylamine). Optimization involves:

Q. How can researchers resolve contradictions in spectroscopic data after amidination reactions with this compound?

Discrepancies in NMR or mass spectrometry data may arise from incomplete amidination or side reactions (e.g., hydrolysis). Strategies include:

- Comparative Analysis : Use control reactions without this compound to identify byproducts.

- Kinetic Studies : Monitor reaction progress via time-resolved HPLC to pinpoint optimal quenching times.

- X-ray Crystallography : For crystalline intermediates, analyze bond geometries (e.g., Rh-N-O angles in acetamidate-bridged complexes) to confirm structural assignments .

Q. What mechanistic insights explain this compound’s role in amidination reactions?

The reaction proceeds via nucleophilic attack by the deprotonated amine (e.g., lysine ε-amino group) on the electrophilic carbon of this compound. Triethylamine neutralizes HCl byproducts, shifting equilibrium toward product formation. Kinetic studies suggest pseudo-first-order dependence on amine concentration, with rate-limiting steps involving intermediate iminium ion formation .

Q. How does this compound’s reactivity compare to other amidinating agents in protein modification?

Unlike dimethylacetamide dimethyl acetal (DMA·DMA), this compound exhibits higher selectivity for primary amines under mild conditions. However, it may require longer reaction times for sterically hindered residues. Comparative studies using circular dichroism (CD) can assess conformational changes in modified proteins .

Methodological Recommendations

- Synthesis Scale-Up : For gram-scale reactions, increase solvent volume proportionally while maintaining reagent ratios to ensure homogeneity and heat dissipation.

- Troubleshooting Side Reactions : If undesired O-acetylation occurs, reduce reaction time or switch to a less polar solvent (e.g., THF) to favor N-selectivity .

- Data Reproducibility : Document exact equivalents of triethylamine and drying times for solvents, as residual moisture can hydrolyze this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.